molecular formula C11H14O B1313105 Benzene, [(3-butenyloxy)methyl]- CAS No. 70388-33-9

Benzene, [(3-butenyloxy)methyl]-

Cat. No. B1313105
CAS RN: 70388-33-9
M. Wt: 162.23 g/mol
InChI Key: ULKSBGIGDZIKCL-UHFFFAOYSA-N
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Description

“Benzene, [(3-butenyloxy)methyl]-” is an organic compound with the molecular formula C11H12O . It is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H6 . Benzene and its derivatives are known for their stability, reactivity, and interesting properties .


Molecular Structure Analysis

The structure of benzene involves the formation of three delocalized π – orbitals spanning all six carbon atoms . This structure allows benzene and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications . The specific molecular structure of “Benzene, [(3-butenyloxy)methyl]-” is not provided in the searched resources.


Chemical Reactions Analysis

Benzene is highly prone to electrophilic substitution reactions compared to addition reactions as it loses its aromaticity during addition reactions . The specific chemical reactions involving “Benzene, [(3-butenyloxy)methyl]-” are not provided in the searched resources.


Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule that is typically a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents . The specific physical and chemical properties of “Benzene, [(3-butenyloxy)methyl]-” are not provided in the searched resources.

Scientific Research Applications

Stereochemistry and Alkylation Reactions

  • Stereochemistry in Alkylation Reactions : The Friedel-Crafts alkylation of benzene with (+)-2-methyloxetane, studied by Segi et al. (1982), led to the formation of 3-phenyl-1-butanol with significant stereochemical implications. The stereochemistry was influenced by the type of Lewis acid used, revealing insights into the reaction mechanisms and by-products formation in these reactions (Segi et al., 1982).
  • Hydroprocessing and Catalysis : The study by Moreau et al. (1990) explored the hydroprocessing of substituted benzenes, including benzene [(3-butenyloxy)methyl]-, over sulfided CoO-MoO3/$gamma;-A12O3 catalysts. This research provided valuable insights into the behavior of these catalysts and the nature of the interactions between the catalyst and organic molecules, contributing to understanding the mechanisms of hydrogenation and hydrogenolysis reactions (Moreau et al., 1990).
  • Gold-Catalyzed Hydroalkoxylation : The gold-catalyzed intermolecular hydroalkoxylation of allenes with alcohols was studied by Harris et al. (2018), providing insights into the kinetics and mechanism of these reactions. The study emphasized the potential of benzene [(3-butenyloxy)methyl]- as a reactant or product in the formation of complex organic compounds (Harris et al., 2018).

Reactions Involving Benzene Derivatives

  • Functionalized Isoprene Unit Preparation : Research by Uneyama et al. (1983) on the preparation of functionalized isoprene units like 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene offers insights into the electrochemical synthesis and reactions of compounds structurally related to benzene [(3-butenyloxy)methyl]-. This work contributes to the understanding of the synthesis and reactivity of such compounds (Uneyama et al., 1983).
  • Rhodium-Catalyzed Asymmetric Hydrogenation : The work by Imamoto et al. (2012) on rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands provides a context for the synthesis and application of benzene [(3-butenyloxy)methyl]- derivatives in the preparation of chiral pharmaceutical ingredients, showcasing the versatility of these compounds in organic synthesis (Imamoto et al., 2012).

Synthesis and Application of Benzene Derivatives

  • Synthesis of Functionalized Aromatic Compounds : Nakamura et al. (2003) developed a new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, which are related to the chemistry of benzene [(3-butenyloxy)methyl]-. This advancement opens up possibilities for creating oxygen-functionalized aromatic compounds, highlighting the potential of benzene derivatives in synthesizing complex organic molecules (Nakamura et al., 2003).

properties

IUPAC Name

but-3-enoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKSBGIGDZIKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439893
Record name Benzene, [(3-butenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [(3-butenyloxy)methyl]-

CAS RN

70388-33-9
Record name Benzene, [(3-butenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaH (0.24 g) was slowly added to a solution of 3-buten-1-ol (0.72 g) in DMF (15 ml) at 0° C., and the reaction stirred for 30 minutes. Benzyl bromide (1.9 g) was added and the reaction was stirred at 25° C. for 18 hours. The mixture was filtered and concentrated. The residue was dissolved in hexane, washed with water (3×), dried over MgSO4, and concentrated. Purification by chromatography over silica gel (5% ethyl ether in hexane) afforded the titled compound.
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1.9 g
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